

An In-depth Technical Guide to Quinoline-6-carbaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Quinoline-6-carbaldehyde**

Cat. No.: **B1297982**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive aldehyde group appended to the quinoline scaffold, allows for diverse functionalization and the creation of complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Quinoline-6-carbaldehyde**, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in medicinal chemistry and drug discovery.

Core Properties of Quinoline-6-carbaldehyde

Quinoline-6-carbaldehyde is a solid, typically appearing as a white to light yellow powder, characterized by a range of distinct physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Data

A summary of the key quantitative data for **Quinoline-6-carbaldehyde** is presented in the tables below for easy reference and comparison.

Table 1: Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	quinoline-6-carbaldehyde	[1]
Synonyms	6-Quinolinicarboxaldehyde, 6-Formylquinoline	[2]
CAS Number	4113-04-6	[2]
Molecular Formula	C ₁₀ H ₇ NO	[1]
Molecular Weight	157.17 g/mol	[1]
Canonical SMILES	C1=CC2=C(C=C(C=C2)C=O) N=C1	[1]
InChIKey	VUAOIXANWIFYCU- UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow powder	[3]
Melting Point	74-75 °C	[3]
Boiling Point	314.3 ± 15.0 °C at 760 mmHg	[3]
Density	1.223 ± 0.06 g/cm ³	[3]
Solubility	Information not readily available.	
pKa	4.13 ± 0.10	[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **Quinoline-6-carbaldehyde**.

Table 3: Spectroscopic Data

Technique	Key Features and Observations	Source(s)
¹ H NMR	<p>Chemical shifts are concentration-dependent due to π-π stacking interactions between quinoline rings.</p> <p>Aromatic protons of the quinoline scaffold typically appear in the downfield region.</p> <p>The aldehyde proton will exhibit a characteristic singlet at a high chemical shift.</p>	[4]
¹³ C NMR	<p>The carbonyl carbon of the aldehyde group will have a characteristic resonance in the downfield region (around 190 ppm). Aromatic carbons will appear in the typical range for quinoline systems.</p>	[5][6]
FTIR	<p>Characteristic peaks include C=O stretching of the aldehyde, C=N stretching of the quinoline ring, and C-H stretching of the aromatic rings.</p>	[7][8]
Mass Spectrometry	<p>The molecular ion peak is expected at m/z 157.</p> <p>Fragmentation patterns may involve the loss of the formyl group (-CHO) or other characteristic fragments of the quinoline ring.</p>	[9][10]

Synthesis and Purification

The synthesis of **Quinoline-6-carbaldehyde** can be achieved through established methods for quinoline synthesis, followed by formylation, or by direct formylation of a pre-existing quinoline. The Vilsmeier-Haack and Skraup-Doebner-von Miller reactions are prominent strategies.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. A plausible synthetic route involves the reaction of an appropriate N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[2][11]

Materials:

- Substituted N-arylacetamide
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath. Slowly add POCl_3 dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

- Formylation: Dissolve the N-arylacetamide in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Column Chromatography

Purification of the crude **Quinoline-6-carbaldehyde** is essential to obtain a high-purity product for research and development purposes.

Recrystallization:

- Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, methanol, and ethyl acetate.
- Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If the solution is colored, treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Stationary Phase: Silica gel is a common choice for the purification of quinoline derivatives.
- Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation. To prevent peak tailing due to the basicity of the quinoline nitrogen, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
- Procedure: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to obtain the purified **Quinoline-6-carbaldehyde**.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **Quinoline-6-carbaldehyde** is dominated by the aldehyde functional group and the quinoline ring system. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation, making it a valuable precursor for the synthesis of a wide range of derivatives.

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[12\]](#) The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at the 6-position provides a handle for further molecular modifications to modulate biological activity.

Derivatives of quinoline carbaldehydes, such as thiosemicarbazones and hydrazones, have shown promising results as enzyme inhibitors and potential therapeutic agents. For instance, quinoline-based thiosemicarbazones have been investigated as inhibitors of topoisomerase II α , an enzyme crucial for DNA replication in cancer cells.[\[13\]](#) Furthermore, quinoline hydrazone

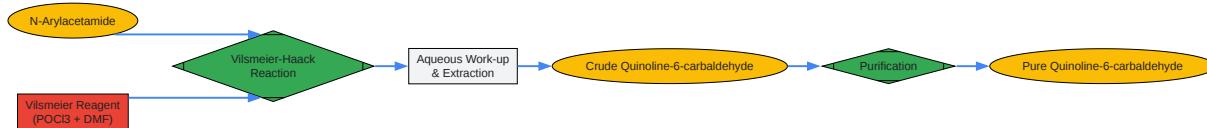
derivatives have been explored as inhibitors of enzymes like DNA gyrase and dihydrofolate reductase, highlighting their potential as antibacterial agents.[14][15]

While specific signaling pathways directly modulated by **Quinoline-6-carbaldehyde** are not extensively documented, its derivatives have been shown to interfere with key cancer-related pathways by inhibiting enzymes such as protein kinases.[16]

Mandatory Visualizations

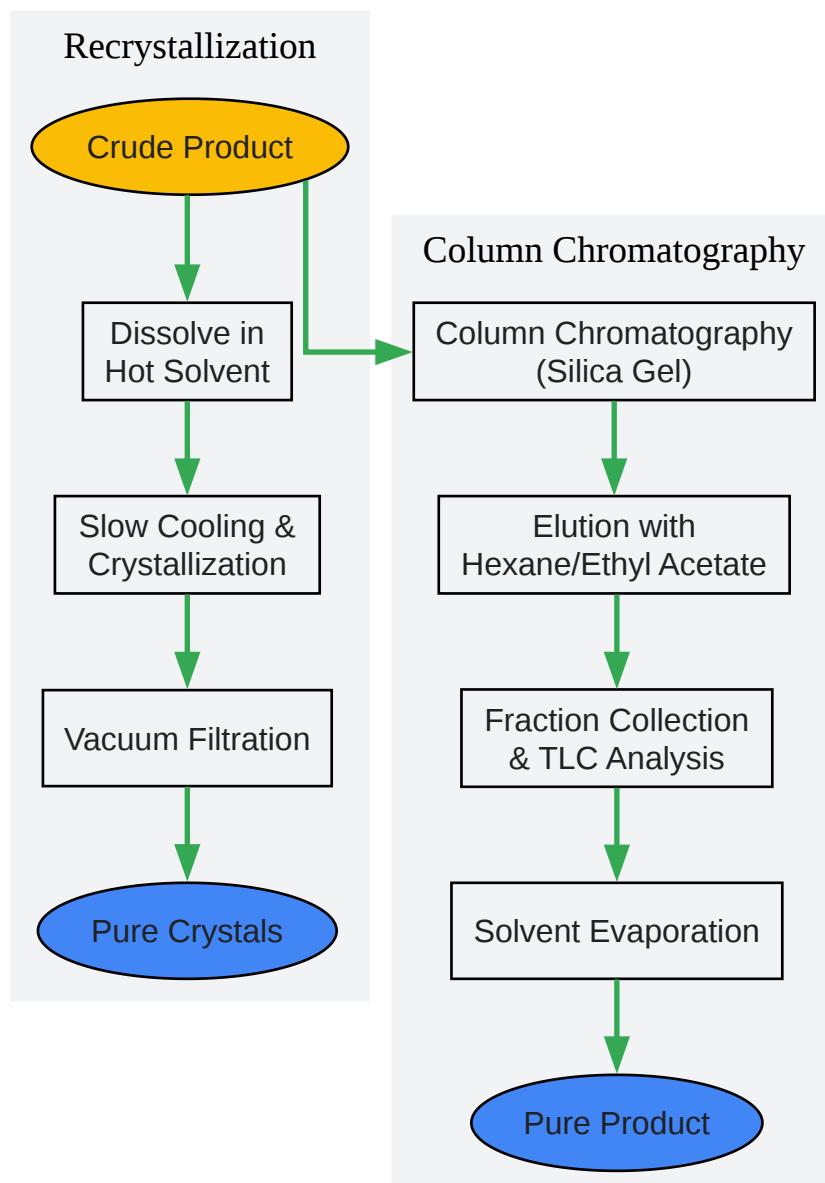
Experimental and Logical Workflows

To provide a clear visual representation of the processes described, the following diagrams illustrate the synthetic and purification workflows, as well as a conceptual diagram of a classical quinoline synthesis mechanism.



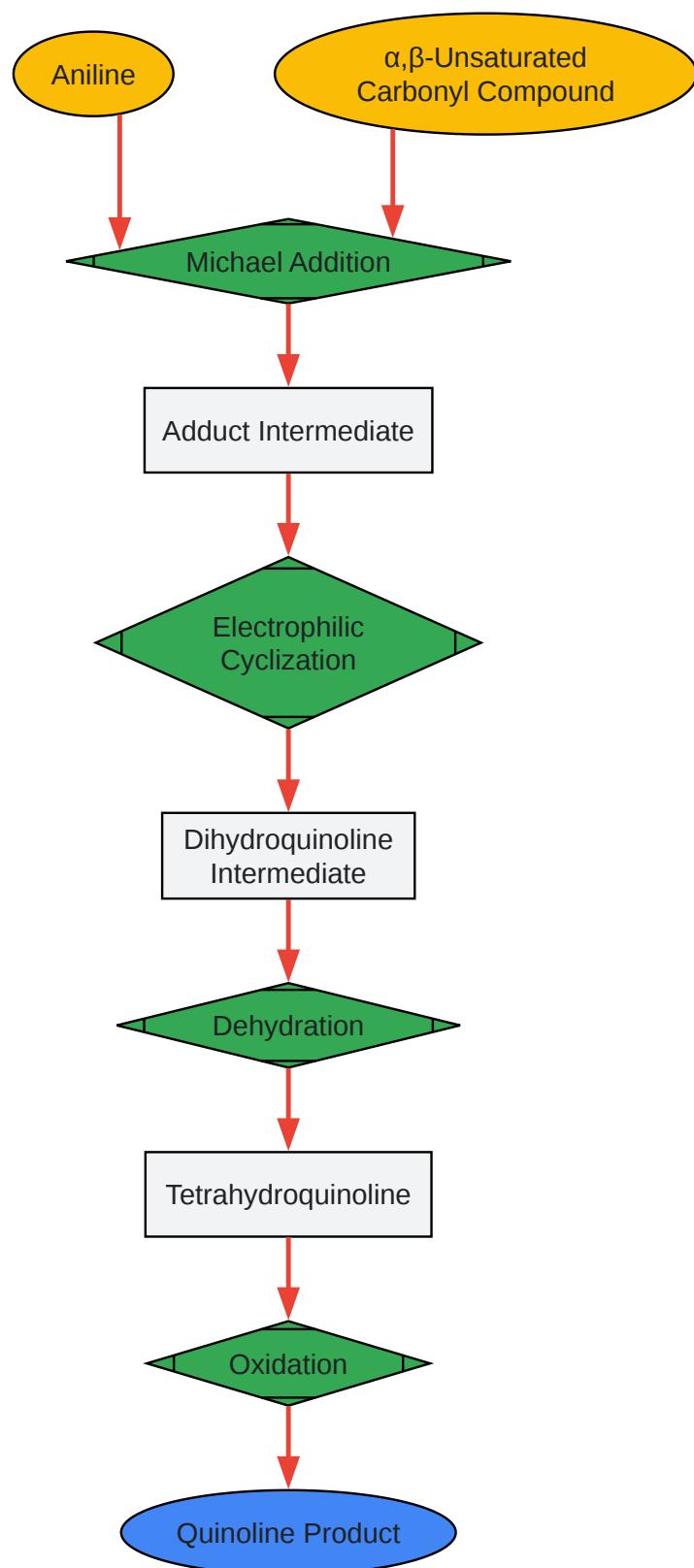
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Synthetic workflow for Quinoline-6-carbaldehyde.



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Purification workflows for **Quinoline-6-carbaldehyde**.



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Conceptual mechanism of the Skraup-Doebner-von Miller reaction.

Conclusion

Quinoline-6-carbaldehyde is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of complex heterocyclic compounds. The synthetic and purification methods outlined in this guide provide a practical framework for obtaining high-purity **Quinoline-6-carbaldehyde**. Further exploration of its derivatives is likely to yield novel compounds with potent biological activities, contributing to the advancement of drug discovery and development.

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